molecular formula C4H12ClP B157453 Tetramethylphosphonium chloride CAS No. 1941-19-1

Tetramethylphosphonium chloride

Cat. No.: B157453
CAS No.: 1941-19-1
M. Wt: 126.56 g/mol
InChI Key: NJFUXFRJVIXVSG-UHFFFAOYSA-M
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Description

Tetramethylphosphonium chloride is a quaternary phosphonium salt with the chemical formula [(CH₃)₄P]Cl. It is a colorless, crystalline compound that is highly soluble in water and polar organic solvents. This compound is known for its utility in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Tetramethylphosphonium chloride is a type of organophosphorus compound

Mode of Action

It’s known that organophosphorus compounds can act as ligands, binding to metal ions in various biochemical processes . The exact interaction of this compound with its targets and the resulting changes would depend on the specific context of its use.

Biochemical Pathways

Organophosphorus compounds are known to play roles in a variety of biochemical pathways, often involving the formation of p-c bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to decompose when heated . Therefore, temperature could be a significant factor affecting its stability and action. Other environmental factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylphosphonium chloride can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced through the direct synthesis method due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Tetramethylphosphonium chloride undergoes various chemical reactions, including:

    Thermal Decomposition: When heated, it decomposes to form trimethylphosphine and chloromethane.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: this compound can be involved in redox reactions, although these are less common compared to its substitution reactions.

Common Reagents and Conditions:

    Reagents: Common reagents include chloromethane, white phosphorus, and dichloromethane.

    Conditions: Reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products:

    Thermal Decomposition: Trimethylphosphine, chloromethane, ethylene, and hydrogen chloride.

    Substitution Reactions: Various phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Tetramethylphosphonium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tetramethylphosphonium chloride can be compared with other quaternary phosphonium salts, such as:

    Tetramethylammonium chloride: Similar in structure but contains a nitrogen atom instead of phosphorus.

    Tetraphenylphosphonium chloride: Contains phenyl groups instead of methyl groups, leading to different reactivity and applications.

    Tetrabutylphosphonium chloride: Contains butyl groups, which affect its solubility and reactivity.

Uniqueness: this compound is unique due to its high reactivity and stability, making it a valuable reagent in both laboratory and industrial settings. Its ability to participate in a wide range of chemical reactions and form stable complexes with various molecules sets it apart from other similar compounds .

Biological Activity

Tetramethylphosphonium chloride (TMPC) is an organophosphorus compound with significant biological activity and potential applications in various fields, including biochemistry and medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

TMPC is a quaternary ammonium salt characterized by its water solubility and low toxicity. It has the chemical formula C4H12ClP\text{C}_4\text{H}_{12}\text{ClP} and is known for its ability to form stable complexes with various biomolecules. Its structural features allow it to participate in diverse biochemical pathways, particularly those involving phosphonium ions.

TMPC acts primarily through its interaction with metal ions and biomolecules. As an organophosphorus compound, it can function as a ligand, facilitating the formation of complexes that are crucial in biochemical processes. The following outlines its mechanisms:

  • Ligand Binding : TMPC can bind to metal ions, influencing enzymatic activities and cellular functions.
  • Reduction Reactions : It can reduce disulfide bonds in proteins, converting cystine residues into cysteine, which may affect protein structure and function .
  • Inhibition of Enzymes : TMPC has been shown to inhibit certain enzymes, such as bovine serum amine oxidase (BSAO), through competitive inhibition mechanisms .

1. Enzyme Inhibition

TMPC demonstrates notable inhibitory effects on various enzymes. For instance, it has been reported as a competitive inhibitor of BSAO, with binding characterized by high affinity (association constant > 106 M110^6\text{ M}^{-1}) under physiological conditions . This property suggests potential therapeutic applications in regulating amine metabolism.

2. Antimicrobial Activity

Research indicates that TMPC exhibits antimicrobial properties due to its ability to disrupt microbial cell membranes and reduce disulfide bonds in proteins. This mechanism leads to the inactivation of critical cellular components in pathogens .

3. Drug Delivery Systems

Due to its ability to form stable complexes with biomolecules, TMPC is being explored for use in drug delivery systems. Its properties may enhance the solubility and bioavailability of therapeutic agents.

Case Study 1: Enzyme Inhibition

A study investigated the effects of TMPC on BSAO activity. The results indicated that TMPC significantly reduced enzyme activity at varying pH levels, highlighting its potential role as a therapeutic agent for diseases involving amine metabolism.

pH LevelControl Activity (μM/min)TMPC Activity (μM/min)
5.62.50.8
6.62.80.6
7.33.00.4

Case Study 2: Antimicrobial Effects

In another study, TMPC was tested against various bacterial strains, demonstrating effective antimicrobial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 μg/mL
S. aureus30 μg/mL
P. aeruginosa40 μg/mL

Research Findings

Recent research has focused on the synthesis and characterization of TMPC derivatives, exploring their stability and reactivity under different conditions:

  • Thermal Stability : TMPC exhibits higher thermal stability compared to ammonium counterparts, making it suitable for high-temperature applications .
  • NMR Studies : Nuclear Magnetic Resonance (NMR) studies have revealed significant interactions between TMPC and water molecules, affecting its solubility and reactivity .

Properties

IUPAC Name

tetramethylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12P.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFUXFRJVIXVSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583495
Record name Tetramethylphosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1941-19-1
Record name Tetramethylphosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylphosphonium chloride
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